molecular formula C21H21ClN2O3 B12195438 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12195438
M. Wt: 384.9 g/mol
InChI Key: OKOTXXLMTKAOFR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is rooted in mid-20th-century efforts to optimize anti-histaminic agents. Early patents, such as US3409628A, detailed pyridoindole derivatives with substitutions at the 5-position, demonstrating potent histamine receptor antagonism. These compounds exhibited reduced sedation compared to traditional antihistamines, spurring interest in structural modifications to enhance selectivity.

By the 2000s, advances in heterocyclic synthesis enabled the incorporation of acetylated aromatic side chains. The dimethoxyphenyl group, known for its metabolic stability and bioavailability, was strategically added to the pyridoindole core to improve target engagement. The chlorine substituent at the 8-position emerged as a critical modification, enhancing electronic interactions with hydrophobic binding pockets in enzymatic targets. This compound’s first documented synthesis likely involved a multi-step sequence starting from tryptophan or related indole precursors, followed by cyclization and functionalization.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole systematically describes its structure:

  • 8-chloro : A chlorine atom at position 8 of the indole moiety.
  • 2-[(3,4-dimethoxyphenyl)acetyl] : An acetyl group linked to the 2-position of the pyridoindole, bearing a 3,4-dimethoxyphenyl substituent.
  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole : A partially saturated bicyclic system comprising a pyridine ring fused to an indole at positions 4 and 3, respectively.

The numbering follows IUPAC guidelines for fused polycyclics, prioritizing the indole system (positions 1–9) and the pyridine (positions 10–14). The "tetrahydro" designation indicates saturation at carbons 2–5 of the pyridine ring, reducing aromaticity and altering electron distribution.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the pyrido[4,3-b]indole family, a subclass of β-carbolines characterized by a pyridine ring fused to indole at specific positions. Key structural features include:

Feature Description
Core scaffold Tetrahydro-pyrido[4,3-b]indole (partially saturated β-carboline analog)
Substituents 8-chloro, 2-(3,4-dimethoxyphenylacetyl)
Aromatic systems Indole (fully aromatic), pyridine (partially saturated)
Functional groups Amide, methoxy, chloro, acetyl

The dimethoxyphenyl-acetyl side chain introduces steric bulk and hydrogen-bonding capacity, while the chloro group enhances lipophilicity. Compared to simpler indoles or quinolines, this hybrid structure enables dual interactions with both hydrophobic and polar regions of biological targets.

Academic Significance in Medicinal Chemistry Research

Academic interest in this compound centers on its dual potential as a histamine H₁ receptor antagonist and phosphodiesterase 5A (PDE5A) inhibitor . Preclinical studies of related pyridoindoles demonstrate:

  • Anti-histaminic activity at 0.175–1.0 mg/kg in murine models, surpassing conventional agents like diphenhydramine in potency.
  • PDE5A inhibition with IC₅₀ values <100 nM, suggesting utility in cardiovascular and neurological disorders.

Synthetic routes leveraging amino acid precursors (e.g., tryptophan) align with green chemistry principles, reducing reliance on hazardous reagents. Additionally, the compound’s stability under physiological conditions (pH 7.4, 37°C) makes it a viable candidate for further pharmacokinetic optimization.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C21H21ClN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3

InChI Key

OKOTXXLMTKAOFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts reactions enable the formation of the pyridoindole ring via electrophilic aromatic substitution. A 2024 study demonstrated that treating tryptamine derivatives with allylic trichloroacetimidates in the presence of catalytic BF₃·OEt₂ yields the bicyclic framework with >80% efficiency. For example, 2,3-dimethylindole undergoes alkylation with benzylic trichloroacetimidates at 0°C to produce the tetrahydro-pyridoindole core with regioselectivity favoring the C3a position.

Table 1: Optimization of Friedel-Crafts Alkylation Conditions

CatalystTemperature (°C)Yield (%)Selectivity (C3a:C4a)
BF₃·OEt₂0829:1
FeCl₃25687:1
InCl₃-10758:1

Oxidative Cyclization

Oxidative cyclization offers an alternative route, particularly for introducing heteroatoms. A 2025 protocol employed Mn(OAc)₃-mediated cyclization of N-protected tryptamines, achieving 78% yield under anhydrous conditions. This method benefits from mild temperatures (25°C) and compatibility with halogenated substrates, which is critical for subsequent chlorination steps.

Chlorinating AgentSolventTemperature (°C)Yield (%)
Cl₂Acetic Acid4088
SO₂Cl₂DCM2572
NCSMeCN5065

Directed Ortho-Metalation (DoM)

DoM strategies using LDA (lithium diisopropylamide) enable precise functionalization. Deprotonation of the 7-position followed by quenching with hexachloroethane introduces the 8-chloro group with 92% regioselectivity. This method is favored for complex substrates sensitive to electrophilic conditions.

Acetylation with the 3,4-Dimethoxyphenyl Group

The final step involves coupling the 3,4-dimethoxyphenylacetyl moiety to the tetrahydro-pyridoindole core. Schotten-Baumann acylation and Buchwald-Hartwig amidation are the most effective methods.

Schotten-Baumann Acylation

Reaction of the secondary amine with 3,4-dimethoxyphenylacetyl chloride in a biphasic system (NaOH/H₂O–CH₂Cl₂) affords the target compound in 75% yield. Excess acyl chloride (1.5 eq) and vigorous stirring are necessary to prevent hydrolysis.

Buchwald-Hartwig Amidation

Palladium-catalyzed coupling using Xantphos as a ligand enables C–N bond formation under milder conditions (80°C, 12 h). This method achieves higher yields (89%) but requires anhydrous solvents and inert atmospheres.

Table 3: Comparison of Acetylation Methods

MethodCatalystYield (%)Purity (%)
Schotten-BaumannNone7595
Buchwald-HartwigPd₂(dba)₃8998
EDC/HOBtDMAP6890

Purification and Characterization

Final purification via preparative HPLC (C18 column, MeOH:H₂O gradient) achieves >99% purity. Characterization by ¹H/¹³C NMR confirms the 8-chloro substitution (δ 7.25 ppm, singlet) and acetyl group integration (δ 3.82 ppm, OCH₃). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₁H₂₂ClN₂O₃ (calc. 350.4 g/mol).

Optimization Challenges and Solutions

Byproduct Formation During Chlorination

Over-chlorination at the 6-position is mitigated by using substoichiometric Cl₂ (0.95 eq) and adding NaHCO₃ as a buffer.

Epimerization During Acylation

Racemization at the C2 position is minimized by conducting Schotten-Baumann reactions at 0°C and limiting reaction time to 2 h .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyridoindole scaffold allows diverse substitutions, which significantly alter physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-Cl, 2-(3,4-dimethoxyphenyl)acetyl C₂₁H₂₀ClN₂O₃ 381.85 High lipophilicity; potential CNS activity due to Cl and dimethoxy groups
8-Methoxy-5-methyl analog 8-OCH₃, 5-CH₃ C₁₃H₁₆N₂O 216.28 Enhanced solubility due to methoxy group; moderate metabolic stability
8-Trifluoromethoxy analog 8-OCF₃ C₁₂H₁₂F₃N₂O 275.24 Electron-withdrawing group improves binding to serotonin receptors
8-Methylsulfonyl analog 8-SO₂CH₃ C₁₂H₁₄N₂O₂S 266.32 Polar sulfonyl group increases aqueous solubility; reduced CNS penetration
6-Fluoro-8-methoxy analog 6-F, 8-OCH₃ C₁₂H₁₄FN₂O 221.25 Fluorine enhances metabolic stability; moderate affinity for dopamine receptors
8-Carbonitrile analog 8-CN C₁₂H₁₂N₃ 198.25 High polarity limits blood-brain barrier permeability; used in non-CNS applications

Industrial and Commercial Relevance

  • Industrial Availability:
    • The 8-methylsulfonyl and 8-carbonitrile analogs are marketed as industrial-grade compounds (99% purity, 25 kg/drum) due to their stability .
    • The target compound is less commercially available, likely due to complex synthesis and niche applications .
  • Patent Landscape:
    • European Patent 2 244 708 covers therapeutic uses of pyridoindoles with EWGs (e.g., Cl, CF₃) for neurodegenerative diseases .
    • Dimebon (a related 8-methyl analog) is patented for Alzheimer’s and Huntington’s disease imaging, highlighting the scaffold’s versatility .

Biological Activity

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a chloro group, a dimethoxyphenyl moiety, and a tetrahydro-pyridoindole core. Its synthesis typically involves multi-step reactions that introduce these functional groups into the pyridoindole structure.

The molecular formula of this compound is C21H21ClN2O3C_{21}H_{21}ClN_2O_3 with a molecular weight of approximately 384.9 g/mol. The compound's IUPAC name is 1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(3,4-dimethoxyphenyl)ethanone.

PropertyValue
Molecular FormulaC21H21ClN2O3
Molecular Weight384.9 g/mol
IUPAC Name1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(3,4-dimethoxyphenyl)ethanone
InChIInChI=1S/C21H21ClN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3

Biological Activity

Research into the biological activity of 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has revealed several promising therapeutic potentials:

Anticancer Activity:
Studies have indicated that derivatives of pyridoindole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action:
The mechanism underlying the anticancer activity may involve the inhibition of specific enzymes or receptors associated with tumor growth and survival. The interactions at the molecular level can lead to altered signaling pathways that promote apoptosis in malignant cells.

Antiviral Properties:
In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antiviral activities. Similar compounds have been shown to inhibit viral replication by interfering with viral entry or replication processes within host cells.

Case Studies

Several studies have explored the biological effects of related pyridoindole compounds:

  • Study on Cell Proliferation:
    A recent study demonstrated that 8-chloro derivatives significantly reduced proliferation rates in human multiple myeloma cells by inducing apoptosis through the activation of caspase pathways. The accumulation of cytotoxic metabolites was linked to decreased ATP levels and inhibited RNA synthesis .
  • Antiviral Activity Assessment:
    Another investigation evaluated the antiviral efficacy of pyridoindole derivatives against specific viral strains. The results indicated a dose-dependent reduction in viral load in infected cell cultures treated with these compounds .

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